N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-fluorobenzamide
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Description
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN4O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.18050415 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Histamine H3 Receptor Antagonists
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-fluorobenzamide is part of a class of structurally novel non-imidazole histamine H3 receptor antagonists, including GSK207040 and GSK334429. These compounds demonstrate high affinity for human and rat H3 receptors, showing potential in reversing memory impairments induced by scopolamine and reducing allodynia caused by capsaicin in rats. This suggests their therapeutic potential in treating dementia and neuropathic pain through the blockade of H3 receptors (Medhurst et al., 2007).
Heterocyclic Scaffold Development
Research has focused on the development of novel tricyclic scaffolds that merge a substituted pyranose ring with seven-membered rings of diazepines, leading to the creation of unique benzodiazepines and related heterocycles. This approach aims at synthesizing compounds for potential drug discovery, indicating the versatility of such molecular structures in medicinal chemistry (Abrous et al., 2001).
Antiproliferative Effects on Cancer Cells
Studies have shown that derivatives of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one exhibit competitive antiproliferative activities against melanoma and hematopoietic cell lines. Among these compounds, specific benzamide-amino-pyrazol-4-yl derivatives have been highlighted as potent and selective Raf kinases inhibitors, suggesting their potential as therapeutic agents in melanoma treatment (Kim et al., 2011).
Properties
IUPAC Name |
N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-7-2-6-15(10-16)19(26)22-12-17-11-18-13-24(8-3-9-25(18)23-17)20(27)14-4-1-5-14/h2,6-7,10-11,14H,1,3-5,8-9,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEUTWCKQDNRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN3C(=CC(=N3)CNC(=O)C4=CC(=CC=C4)F)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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